molecular formula C6H5F2NO2 B13314405 2,2-Difluoro-2-(1H-pyrrol-2-yl)acetic acid

2,2-Difluoro-2-(1H-pyrrol-2-yl)acetic acid

Cat. No.: B13314405
M. Wt: 161.11 g/mol
InChI Key: DWJACYIMRKDRTM-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1H-pyrrol-2-yl)acetic acid is a fluorinated organic compound that features a pyrrole ring substituted with a difluoroacetic acid moiety. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine atoms and a pyrrole ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of pyrrole with difluoroacetic acid under controlled conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1H-pyrrol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring.

Scientific Research Applications

2,2-Difluoro-2-(1H-pyrrol-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1H-pyrrol-2-yl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, leading to altered biological activity. The pyrrole ring can also participate in various biochemical interactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: This compound features a similar pyrrole ring but with different substituents.

    Indole-3-acetic acid: Another compound with a similar structure but different functional groups.

Uniqueness

2,2-Difluoro-2-(1H-pyrrol-2-yl)acetic acid is unique due to the presence of both fluorine atoms and a pyrrole ring, which imparts distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C6H5F2NO2

Molecular Weight

161.11 g/mol

IUPAC Name

2,2-difluoro-2-(1H-pyrrol-2-yl)acetic acid

InChI

InChI=1S/C6H5F2NO2/c7-6(8,5(10)11)4-2-1-3-9-4/h1-3,9H,(H,10,11)

InChI Key

DWJACYIMRKDRTM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(C(=O)O)(F)F

Origin of Product

United States

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